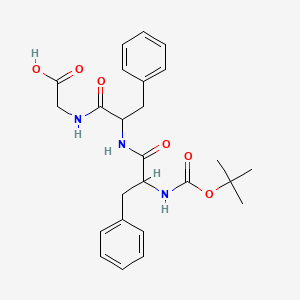

Boc-Phe-Phe-Gly-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-25(2,3)34-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(22(31)26-16-21(29)30)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBXRIGCBKNSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407800 | |

| Record name | Boc-Phe-Phe-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82816-76-0 | |

| Record name | Boc-Phe-Phe-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Boc Phe Phe Gly Oh Within Peptide Chemistry Research

In the realm of peptide chemistry, Boc-Phe-Phe-Gly-OH serves as a crucial building block. The Boc group at the N-terminus provides a temporary shield for the amino group, allowing for controlled, stepwise elongation of peptide chains. This protective strategy is a cornerstone of both solid-phase and liquid-phase peptide synthesis, enabling the precise assembly of specific peptide sequences.

The synthesis of this compound itself involves the coupling of Boc-protected diphenylalanine (Boc-Phe-Phe-OH) with a glycine (B1666218) residue. The Boc-Phe-Phe-OH precursor is typically synthesized by coupling N-Boc-protected phenylalanine with a phenylalanine methyl ester, followed by saponification to yield the free carboxylic acid. This methodical approach ensures the creation of a well-defined tripeptide fragment ready for incorporation into larger, more complex peptide and protein structures. The utility of such protected fragments lies in their ability to streamline the synthetic process, particularly for researchers investigating the roles of specific peptide sequences in biological systems.

Significance of Tripeptides with Aromatic Residues in Fundamental Studies

Tripeptides containing aromatic residues, such as the two phenylalanine units in Boc-Phe-Phe-Gly-OH, are of particular interest in fundamental biochemical and biophysical research. The aromatic side chains of phenylalanine can participate in non-covalent interactions, including hydrophobic and π-π stacking interactions, which are critical drivers of protein folding, stability, and molecular recognition. nih.gov

Studies on model peptides like this compound provide valuable insights into these fundamental processes. For instance, the self-assembly of peptides into ordered nanostructures is often mediated by aromatic interactions. mdpi.com Researchers can investigate how the sequence and conformation of these short peptides influence their aggregation behavior, which has implications for understanding both normal biological processes and the formation of amyloid fibrils associated with various diseases. Furthermore, the presence of aromatic residues can influence the binding affinity and specificity of peptides to their biological targets. acs.org The study of tripeptides offers a simplified system to dissect these complex interactions.

Overview of Current Academic Research Trajectories for Boc Phe Phe Gly Oh

Solution-Phase Peptide Synthesis Strategies for this compound

Solution-phase peptide synthesis (SPPS) is a classical approach where the reactions are carried out in a homogeneous solution. wikipedia.org This method is particularly useful for large-scale synthesis and for the preparation of shorter peptides like this compound.

The Boc protecting group is fundamental to this synthetic approach. It shields the amino group of an amino acid, preventing it from reacting out of turn. americanpeptidesociety.org The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org This group is stable under various conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.com This acid-lability is a key feature of the Boc strategy, allowing for selective deprotection at each step of the peptide chain elongation. americanpeptidesociety.org

For the synthesis of this compound, the process would typically start with Glycine (B1666218), whose carboxyl group is often protected as a methyl or benzyl (B1604629) ester to prevent side reactions. libretexts.org The N-terminus of the second amino acid, Phenylalanine, is protected with a Boc group. This Boc-Phe-OH is then coupled to the protected Glycine. After the first peptide bond is formed, the Boc group is removed from the dipeptide, and a second Boc-protected Phenylalanine is coupled to the growing chain.

The formation of the amide (peptide) bond is a critical step that requires the activation of the carboxyl group of the incoming amino acid. This is achieved using coupling reagents, which facilitate the reaction and prevent unwanted side reactions like racemization. wikipedia.org

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). jpt.combachem.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. wikipedia.orgbachem.com

Phosphonium Salts : Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxypyrrolidinophosphonium hexafluorophosphate) are highly efficient. jpt.comsigmaaldrich.com

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high coupling efficiency and are widely used in both solution and solid-phase synthesis. jpt.comsigmaaldrich.com

A typical coupling reaction involves dissolving the Boc-protected amino acid and the coupling reagent in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The C-terminally protected amino acid or peptide is then added, and the reaction is stirred until completion. The choice of solvent and reaction temperature can be optimized to improve yield and purity. For instance, microwave-assisted coupling has been shown to accelerate reaction rates.

Table 1: Common Coupling Reagents in Peptide Synthesis

| Class | Reagent Name | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, but byproduct can be difficult to remove. bachem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproduct, useful in aqueous media. bachem.com | |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | BOP | High coupling efficiency, low racemization. jpt.com |

| Benzotriazol-1-yl-oxypyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP, widely used. sigmaaldrich.com | |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular choice for both solution and solid-phase synthesis. sigmaaldrich.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly reactive, suitable for difficult couplings. sigmaaldrich.com | |

Protecting Group Implementation: The Boc Strategy

Solid-Phase Peptide Synthesis Approaches for this compound

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its ease of automation and purification. americanpeptidesociety.orgiris-biotech.de In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner. iris-biotech.debiosynth.com

The choice of resin is crucial for the success of SPPS. biosynth.com For the Boc strategy, Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a classic choice. iris-biotech.de However, for peptides where acid-lability is a concern, other resins are preferred. peptide.com

Merrifield Resin : The first amino acid is attached via an ester linkage, which is cleaved at the end of the synthesis using a strong acid like hydrogen fluoride (B91410) (HF).

PAM (Phenylacetamidomethyl) Resin : Offers greater stability to the trifluoroacetic acid (TFA) used for Boc deprotection compared to Merrifield resin, reducing premature peptide loss. peptide.com

Wang Resin : While more commonly associated with Fmoc chemistry, it can be used in Boc synthesis. Peptides are cleaved from Wang resin under milder acidic conditions (e.g., 95% TFA). peptide.commerckmillipore.com

Trityl and 2-Chlorotrityl Resins : These are highly acid-labile resins, allowing for cleavage of the peptide with the side-chain protecting groups still intact, which is useful for fragment condensation strategies. peptide.commerckmillipore.com

The resin is typically purchased pre-functionalized with the first amino acid, in this case, Glycine. biosynth.com

The SPPS cycle for this compound involves a series of repeated steps:

Deprotection : The Boc group of the resin-bound amino acid is removed with TFA (typically 25-50% in DCM). proteogenix.science

Neutralization : The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

Coupling : The next Boc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin. Excess reagents are used to drive the reaction to completion.

Washing : The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. After the final coupling, the N-terminal Boc group is removed, and the peptide is cleaved from the resin. For resins like Merrifield and PAM, this requires strong acids like HF. peptide.com During cleavage, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to trap reactive carbocations and prevent side reactions.

Table 2: Comparison of Solution-Phase and Solid-Phase Peptide Synthesis

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) |

|---|---|---|

| Reaction Medium | Homogeneous solution | Heterogeneous (solid support in a solvent) |

| Purification | Requires purification after each step | Purification only at the end of the synthesis |

| Automation | Difficult to automate | Easily automated |

| Scale | Suitable for large-scale production | Typically used for smaller scale and research |

| Reagent Use | Stoichiometric amounts of reagents can be used | Requires excess reagents to drive reactions |

| Monitoring | Reaction progress can be monitored by techniques like TLC or HPLC | Monitoring is more complex, often done by qualitative tests (e.g., ninhydrin) |

Resin Selection and Functionalization

Advanced and Green Chemistry Synthetic Techniques for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient methods for peptide synthesis. nih.govrsc.org

Microwave-Assisted Peptide Synthesis (MAPS) : The application of microwave irradiation can dramatically reduce reaction times for both coupling and deprotection steps in both solution and solid-phase synthesis. researchgate.net This can also lead to higher purity products.

Green Solvents : Efforts are being made to replace hazardous solvents like DMF and DCM with more environmentally friendly alternatives. acs.org Propylene carbonate and 2-methyltetrahydrofuran (B130290) have been explored as greener options for peptide synthesis. acs.orgrsc.org Synthesis in aqueous environments is also a major goal, though the low solubility of protected amino acids presents a challenge. acs.org

Enzymatic Synthesis : Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. qyaobio.comnih.gov This approach offers high stereoselectivity, avoiding racemization, and occurs under mild, aqueous conditions. qyaobio.comnih.gov While still under development for widespread use, it holds great promise for a more sustainable future in peptide manufacturing. rsc.org

Microwave-Assisted Peptide Synthesis in Aqueous Media

A significant advancement in peptide synthesis is the use of microwave (MW) irradiation, which often leads to shorter reaction times and higher yields. mdpi.com Performing these reactions in aqueous media represents a move towards greener chemistry by replacing common organic solvents like N,N-dimethylformamide (DMF). rsc.orgresearchgate.net This approach has been successfully applied to solid-phase peptide synthesis (SPPS) using both Fmoc and Boc-amino acid nanoparticles. mdpi.comresearchgate.net

In the context of Boc-based synthesis in water, research has shown that microwave irradiation facilitates the rapid reaction of water-dispersible Boc-amino acid nanoparticles on a resin support. mdpi.com For instance, the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-OH), a peptide with structural similarities to this compound, was demonstrated using this aqueous MW-assisted protocol. mdpi.com The process involved serially coupling Boc-amino acid nanoparticles and solutions onto a resin, with coupling reactions being carried out using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) under microwave power. mdpi.comrsc.org The Boc protecting group is subsequently removed using trifluoroacetic acid (TFA). mdpi.comrsc.org

This methodology has proven effective even for synthesizing "difficult sequences," which are prone to aggregation. mdpi.com A key advantage of the aqueous microwave-assisted method is a reduction in side reactions like epimerization. rsc.org Studies have shown significantly lower racemization for amino acids like Cysteine and Histidine when synthesized in water with microwave assistance compared to conventional methods in organic solvents. rsc.orgnih.gov

Table 1: Comparison of Epimerization in Peptide Synthesis

| Amino Acid | Synthesis Condition | Epimerization Rate |

|---|---|---|

| Cys(Acm) | Aqueous Microwave-Assisted | 0.50% |

| Cys(Acm) | Conventional (Organic Solvent) | 10.5% |

| His(Trt) | Aqueous Microwave-Assisted | 3.3% |

| His(Trt) | Conventional (Organic Solvent) | 13.8% |

Data sourced from research on aqueous microwave-assisted paradigms. rsc.org

Fragment Condensation and Convergent Synthesis Strategies

For the synthesis of this compound, a convergent strategy would typically involve coupling the dipeptide fragment, Boc-Phe-Phe-OH, with a glycine derivative. The selection of fragments is a critical aspect of this strategy. polypeptide.com Choosing glycine as the C-terminal residue of a fragment is highly advantageous as it is not chiral, thereby eliminating the risk of racemization at the activation step, a common problem in fragment condensation. polypeptide.com

Convergent strategies can be performed in the solution phase or on a solid support (Solid-Phase Fragment Condensation, or SPFC). thieme-connect.comoup.com For example, a radioactive opioid affinity label was synthesized via a fragment condensation method where a protected, tritiated tripeptide was condensed with an amino acid chloromethyl ketone using a mixed anhydride (B1165640) method. nih.gov In another case, the synthesis of a tripeptide thioester was revised from a sequential to a convergent strategy to overcome the high reactivity of a dehydroalanine (B155165) moiety, demonstrating the strategy's utility in managing sensitive functional groups. beilstein-journals.org This involved creating a thioester at the amino acid level before coupling it to a dipeptide. beilstein-journals.org

Methodological Validation of Synthetic Purity and Yield in this compound Production

The validation of synthetic outcomes is critical to ensure that the produced peptide meets the required standards of quality. The principal techniques for determining the purity of synthetic peptides are reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). gyrosproteintechnologies.commolecularcloud.org

RP-HPLC separates the components of a mixture, allowing for the quantification of the target peptide relative to any impurities. molecularcloud.orgalmacgroup.com These impurities can include by-products from incomplete reactions, such as truncated or deletion sequences, or products of side reactions that occurred during synthesis or cleavage. almacgroup.comjpt.com The purity is typically expressed as a percentage based on the UV absorbance of the separated components. gyrosproteintechnologies.com For a purity method to be considered suitable, it must be sensitive enough to detect and quantify impurities at low levels, often with a limit of quantitation (LOQ) of 0.10% or better. almacgroup.com

Mass spectrometry is used in conjunction with HPLC (LC-MS) to confirm the identity of the synthesized peptide by providing its molecular weight. molecularcloud.orgjpt.com This combination is a powerful tool for characterizing the main product and identifying the structures of impurities. molecularcloud.orgalmacgroup.com

Table 2: Common Analytical Methods for Peptide Validation

| Technique | Purpose | Key Information Provided |

|---|---|---|

| RP-HPLC | Purity Assessment & Quantification | Percentage purity, detection of impurities (e.g., truncated/deletion sequences) |

| Mass Spectrometry (MS) | Identity Confirmation & Structural Analysis | Molecular weight of the target peptide and impurities |

| LC-MS | Combined Analysis | High-resolution separation with simultaneous mass identification |

| Amino Acid Analysis | Yield Calculation & Composition Verification | Determines the actual amount and ratio of amino acids in the peptide sample |

Information compiled from sources on peptide analysis and purity determination. gyrosproteintechnologies.commolecularcloud.orgalmacgroup.com

Spectroscopic Techniques for Elucidating Conformational Ensembles of this compound

The conformational flexibility of peptides in solution necessitates the use of sophisticated spectroscopic methods to understand their dynamic behavior.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. smolecule.com Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and solvent-dependent NMR titrations are employed to investigate the solution-state conformations of peptides like this compound. rsc.org The analysis of Nuclear Overhauser Effects (NOEs), which arise from the spatial proximity of protons, provides distance constraints that help in modeling the peptide's fold. nih.gov

Furthermore, the temperature coefficients of amide proton chemical shifts are indicative of their involvement in intramolecular hydrogen bonds. nih.gov A smaller temperature coefficient suggests that the proton is shielded from the solvent due to its participation in a hydrogen bond, a key feature in stabilizing secondary structures like β-turns and helices. nih.gov For instance, in related peptides, the presence of intramolecular hydrogen bonds is confirmed by the lower temperature coefficients of the involved amide protons. mpg.de These NMR-derived constraints are crucial for building accurate models of the conformational ensemble of this compound in different solvent environments.

Circular Dichroism (CD) spectroscopy is an essential technique for assessing the secondary structure of peptides. nih.gov The differential absorption of left and right circularly polarized light by a chiral molecule provides information about its global fold. Different secondary structures, such as α-helices, β-sheets, and turns, exhibit characteristic CD spectra.

For example, β-sheets typically show a negative band around 220 nm in their CD spectrum. researchgate.net The presence of β-turns can also be detected, although their spectral signatures can be more complex. nih.gov In studies of related peptides, CD spectroscopy has been instrumental in identifying β-hairpin conformations, which are characterized by a negative CD band near 220 nm in solvents like methanol (B129727) and trifluoroethanol. pnas.org The CD spectra of peptides containing dehydrophenylalanine residues can display exciton (B1674681) couplets, with the sign of the bands indicating the helical screw sense. nih.gov The solvent environment can significantly influence the peptide's conformation, and CD spectroscopy is a sensitive method to monitor these solvent-induced structural transitions. nih.gov

| Secondary Structure | Typical CD Signal |

| β-sheet | Negative band around 220 nm researchgate.net |

| β-hairpin | Negative band near 220 nm pnas.org |

| α-helix | Negative bands at ~208 and 222 nm, positive band at ~195 nm explorationpub.com |

| 310-helix | Negative bands at ~208 and 222 nm (ratio [θ]222/[θ]208 is 0.3-0.4), reduced positive band at 195 nm explorationpub.com |

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide detailed information about the backbone conformation and hydrogen bonding patterns within peptides. uantwerpen.be The amide I band in the IR spectrum, which primarily arises from the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure.

In trifluoroethanol, the β-turn conformation in some linear peptides is associated with a band between 1639 and 1633 cm-1. nih.gov This band is attributed to the acceptor C=O group involved in the 1←4 intramolecular hydrogen bond characteristic of β-turns. nih.gov Gas-phase IR spectroscopy combined with quantum chemistry calculations can precisely identify the frequencies associated with N-H stretching vibrations involved in different types of hydrogen bonds, such as those in γ-turns. aip.org

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying hydrogen bonding in different environments, including aqueous solutions. olemiss.edu The technique can distinguish between intramolecular and intermolecular hydrogen bonds, providing a more complete picture of the peptide's interactions. olemiss.edu

| Vibrational Mode | Spectroscopic Technique | Typical Frequency Range (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) | IR | 1633-1639 | β-turn conformation nih.gov |

| N-H stretch | IR | ~3328 | Intramolecular hydrogen bond (γ-turn) aip.org |

| Dangling O-H of H₂O | IR | ~3721 | Bridging hydrogen bond with peptide backbone aip.org |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

X-ray Crystallography for Solid-State Molecular Architecture of this compound

X-ray crystallography provides an atomic-resolution view of the molecular structure in the solid state, offering precise details about bond lengths, bond angles, and torsional angles. smolecule.com

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For peptides, a common method for crystal growth is slow evaporation from a solution. tandfonline.com The choice of solvent is crucial; for a related dehydrooctapeptide, crystals were successfully grown from a methanol/water solution. tandfonline.com In another instance, a synthetic peptide was crystallized from a methanol solution. pnas.org The peptide's solubility and the solvent's evaporation rate are key factors that need to be optimized to promote the formation of well-ordered crystals. For dipeptides, single crystals have been deposited on silica (B1680970) surfaces for analysis. mdpi.com

Once the crystal structure is determined, a detailed analysis of the intramolecular and intermolecular interactions that stabilize the crystal lattice can be performed. Intramolecular hydrogen bonds are key to defining the peptide's secondary structure. For example, in a related peptide, a β-hairpin conformation is stabilized by two intramolecular cross-strand hydrogen bonds. nih.gov

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate how the peptide molecules pack in the crystal. researchgate.net For instance, intermolecular N-H···O=C hydrogen bonds can link peptide hairpins into extended β-sheets. nih.gov In some cases, solvent molecules, like water, can be incorporated into the crystal structure and play a crucial role in holding the peptide molecules together through a network of hydrogen bonds. tandfonline.com The analysis of these interactions reveals how the peptide self-assembles into a highly organized supramolecular architecture. rsc.orgresearchgate.net In some peptide crystals, these interactions can lead to the formation of hydrophilic nanochannels that can encapsulate water molecules. researchgate.net

Single Crystal Growth Strategies for this compound

Molecular Dynamics and Conformational Sampling Studies of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of peptides by simulating the atomic motions of the system over time. For peptides like this compound, MD simulations can provide detailed insights into the accessible conformations, the stability of different secondary structures, and the transitions between them.

While specific MD studies exclusively on this compound are not extensively documented in publicly available literature, the principles of its conformational behavior can be inferred from studies on structurally similar peptides. For instance, MD simulations on Asn-Gly-containing heptapeptides have been used to study their propensity to form β-turn structures. plos.org These simulations, often spanning several microseconds, reveal a rugged free energy landscape with multiple distinct conformational minima. plos.org Such studies typically involve solvating the peptide in an explicit water model, like TIP3P, and using force fields such as AMBER99SB*-ILDN to describe the interatomic forces. plos.org

Conformational sampling of Boc-protected tripeptides often reveals a predisposition for folded structures, such as β-turns and γ-turns. iaea.orgias.ac.in For example, the peptide backbone of Boc-L-Met-Xxx-L-Phe-OMe (where Xxx is a conformationally restricted amino acid) has been shown through crystal-state X-ray diffraction to adopt a β-bend conformation. ias.ac.in This is stabilized by an intramolecular hydrogen bond between the Phenylalanine NH group and the Boc C=O group. ias.ac.in This tendency to form intramolecular hydrogen bonds is a key driver of the conformational preferences in many Boc-protected peptides.

Computational studies, including quantum chemistry calculations, are often used in conjunction with experimental data to refine and understand the observed conformations. These calculations can predict the relative energies of different secondary structures. For the end-protected tripeptide BOC-Phe-Aib-Leu-OMe, analysis revealed that while a β-turn structure is present in the solid crystal, the solution phase contains an equilibrium of two different γ-turn structures. iaea.org This highlights the importance of the peptide's environment in determining its conformation.

A molecular dynamics study on a bicyclic pyrrolidine-isoxazoline γ-amino acid-containing peptide, which was elongated with an N-Boc-(L)-Phe-Gly-OH dipeptide, utilized metadynamics and restrained molecular dynamics simulations to model the peptide in explicit solvent. frontiersin.org This approach helps to reproduce experimental conditions, such as those in NMR studies, and to understand the conformational behavior of the peptide in solution. frontiersin.org

The following table summarizes common computational methods used in the conformational analysis of Boc-protected peptides:

| Computational Method | Purpose | Typical Application |

| Molecular Dynamics (MD) Simulation | To simulate the time evolution of a peptide's conformation and explore its dynamic behavior. | Studying folding pathways, conformational stability, and solvent effects. plos.orgrsc.org |

| Quantum Chemistry Calculations (e.g., DFT) | To calculate the electronic structure and relative energies of different conformers. | Predicting stable conformations and interpreting spectroscopic data. iaea.orgresearchgate.net |

| Metadynamics | An enhanced sampling technique used in MD to overcome energy barriers and explore a wider range of conformations. | Investigating complex conformational landscapes and free energy surfaces. frontiersin.org |

| 2D NOESY NMR Spectroscopy | An experimental technique used to determine through-space proximities between protons, providing constraints for structure calculation. | Elucidating solution-state conformations of peptides. rsc.org |

Impact of Environmental Factors on this compound Conformation

The conformation of this compound is highly sensitive to its surrounding environment, particularly the solvent and temperature. These factors can significantly influence the delicate balance of intramolecular and intermolecular interactions that dictate the peptide's three-dimensional structure.

Solvent Effects:

The polarity of the solvent plays a critical role in modulating the conformational preferences of peptides. In apolar solvents like chloroform (B151607) (CDCl₃), Boc-protected peptides often adopt folded conformations stabilized by intramolecular hydrogen bonds, such as γ-turns. nih.gov However, in more polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), these intramolecular hydrogen bonds can be disrupted, leading to a more extended or unfolded conformation. nih.govcore.ac.uk

For example, studies on dipeptide derivatives containing cyclic amino acids showed a preference for a γ-turn structure in chloroform, which was not maintained in DMSO. nih.gov Similarly, for the linear peptide Tyr-Gly-Gly-Phe, the folded β-turn structure observed in DMSO is disrupted in water, leading to an unfolded state. core.ac.uk This is because protic solvents like water can form strong hydrogen bonds with the peptide's amide groups, competing with and breaking the internal hydrogen bonds that stabilize folded structures. core.ac.uk The hydrophobic nature of the Boc group also influences solubility and self-assembly, favoring organic-aqueous solvent systems for creating ordered nanostructures.

The table below illustrates the general effect of solvent polarity on the conformation of Boc-protected peptides:

| Solvent Type | Polarity | Effect on Conformation | Dominant Interactions |

| Apolar (e.g., CCl₄, CDCl₃) | Low | Favors folded structures (β-turns, γ-turns) | Intramolecular hydrogen bonds |

| Polar Aprotic (e.g., DMSO) | High | Can disrupt intramolecular H-bonds, leading to more flexible or extended structures | Competition between intramolecular H-bonds and peptide-solvent H-bonds nih.govcore.ac.uk |

| Polar Protic (e.g., Water, Methanol) | High | Promotes unfolded or solvent-exposed conformations | Strong intermolecular hydrogen bonds with the solvent core.ac.uknih.gov |

Temperature Effects:

Temperature can also influence the conformational equilibrium of this compound. Variable-temperature NMR studies are often employed to assess the stability of intramolecular hydrogen bonds. The temperature coefficient (dδ/dT) of amide proton chemical shifts is a key indicator: a small temperature coefficient suggests that the amide proton is involved in a stable intramolecular hydrogen bond and is shielded from the solvent. nih.gov Conversely, a large temperature coefficient indicates a solvent-exposed amide proton. d-nb.info

However, for some small peptides, temperature coefficients may not always be a reliable indicator of intramolecular hydrogen bonds. nih.gov In studies of dehydropeptides, it was found that while some peptides adopt stable, ordered conformations with intramolecular hydrogen bonds, others remain unordered, and the reliability of temperature coefficients can be limited in these cases. nih.gov

Supramolecular Self Assembly and Ordered Architectures of Boc Phe Phe Gly Oh

Morphological Diversity of Self-Assembled Boc-Phe-Phe-Gly-OH Structures

Influence of Solvent Systems and Concentration on Morphology:No data available.

Until specific research on the self-assembly of this compound is published, a detailed and scientifically accurate article on this topic cannot be generated.

Based on a thorough review of available scientific literature, there is no specific information regarding the supramolecular self-assembly, co-assembly phenomena, or detailed structural characterization of the compound this compound.

Searches for research data on this specific peptide conjugate did not yield results pertaining to the topics outlined in the request, including co-assembly, electron microscopy analysis, atomic force microscopy, or scattering techniques.

While the compound this compound is mentioned in the context of its use as a synthetic fragment for creating more complex peptides, such as the cyclic heptapeptide (B1575542) Mahafacyclin B, its intrinsic self-assembly properties and the characterization of any resulting supramolecular architectures are not described in the available literature. researchgate.net

Similarly, extensive research exists on the related dipeptide derivative, Boc-Phe-Phe-OH, which is known to form various nanostructures and participate in co-assembly. However, this information is not applicable to this compound, and no parallel studies on the requested compound were found.

Therefore, the content for the requested article structure cannot be generated with scientific accuracy at this time due to a lack of published research findings.

In Vitro Enzymatic and Chemical Degradation Mechanisms of Boc Phe Phe Gly Oh

Proteolytic Stability and Cleavage Specificity of Boc-Phe-Phe-Gly-OH (In Vitro Mechanistic Focus)

Proteolytic Stability and Cleavage Specificity of this compound (In Vitro Mechanistic Focus)

The presence of peptide bonds in this compound makes it a target for various proteases and peptidases. The N-terminal Boc (tert-butoxycarbonyl) group offers some steric hindrance, but the internal peptide linkages can still be accessed and cleaved by specific enzymes.

In vitro studies utilizing model proteases are essential for understanding the metabolic fate of peptides. Serine proteases, such as trypsin and chymotrypsin (B1334515), and cysteine proteases, like papain, are commonly used to assess proteolytic stability. Research indicates that peptides containing phenylalanine residues are particularly susceptible to chymotrypsin, which preferentially cleaves at the C-terminal side of aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). emorychem.science Given the Phe-Phe sequence in this compound, chymotrypsin is expected to be a key enzyme in its degradation.

Studies on similar peptide structures reveal that proteases recognize specific amino acid sequences. For instance, cathepsin B, a lysosomal cysteine protease, is known to cleave peptide spacers such as -Gly-Phe-Leu-Gly- (GFLG). d-nb.info While not identical, the Phe-Phe-Gly sequence suggests potential susceptibility to enzymes with a preference for hydrophobic residues at the cleavage site. The enzyme pepsin also shows a preference for cleaving linkages involving bulky hydrophobic and aromatic amino acids. beilstein-journals.org

The stability of peptides can be significantly influenced by their constituent amino acids. For example, replacing L-amino acids with their D-enantiomers can confer resistance to proteolytic degradation. nih.gov

The primary cleavage site in this compound by enzymes like chymotrypsin is anticipated to be the peptide bond between the two phenylalanine residues (Phe-Phe) or between the second phenylalanine and the glycine (B1666218) (Phe-Gly). emorychem.science Pepsin is known to cleave N-terminal to hydrophobic residues, suggesting another potential cleavage point. beilstein-journals.org

Kinetic analysis of peptide degradation provides quantitative data on the rate of cleavage. Such studies often involve incubating the peptide with the enzyme and monitoring the disappearance of the substrate and the appearance of degradation products over time using techniques like High-Performance Liquid Chromatography (HPLC). The rate of degradation is influenced by factors such as enzyme concentration, substrate concentration, pH, and temperature. For example, kinetic studies on the oxidation of tripeptides like Gly-Phe-Gly have been conducted to understand the influence of hydrophobicity on reaction rates. niscpr.res.in

Table 1: Predicted Enzymatic Cleavage of this compound

| Enzyme Family | Model Enzyme | Predicted Cleavage Site | Rationale |

|---|---|---|---|

| Serine Protease | Chymotrypsin | Between Phe-Phe and/or Phe-Gly | Preference for cleaving C-terminal to aromatic amino acids. emorychem.science |

| Aspartate Protease | Pepsin | N-terminal to Phe residues | Preference for bulky, hydrophobic amino acids at the cleavage site. beilstein-journals.org |

| Cysteine Protease | Papain | Potential cleavage at Phe-Phe or Phe-Gly | Broad specificity, but can target hydrophobic residues. |

| Lysosomal Protease | Cathepsin B | Potential, though less specific | Known to cleave sequences like GFLG, indicating affinity for hydrophobic residues. d-nb.info |

Chemical Stability of this compound under Varying Environmental Conditions

Beyond enzymatic degradation, the chemical stability of this compound is influenced by environmental factors, primarily pH and the solvent system.

pH-Dependent Hydrolysis Pathways

The peptide bonds in this compound are susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally at its minimum in the pH range of 3 to 5. researchgate.netnih.gov

Under acidic conditions (pH < 3), the primary degradation pathway is the specific acid-catalyzed hydrolysis of the peptide bonds. Protons attack the carbonyl oxygen of the peptide bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In a study of a related cyclic peptide, a single degradation product was observed at acidic pH due to peptide bond hydrolysis. researchgate.netnih.gov

In neutral to basic conditions (pH > 7), the hydrolysis mechanism shifts to a base-catalyzed pathway. Hydroxide ions directly attack the carbonyl carbon of the peptide bond. The number of degradation products often increases in this pH range. researchgate.netnih.gov The Boc protecting group itself can also be susceptible to cleavage under strong acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard procedure in peptide synthesis to deprotect the N-terminus.

Stability in Diverse Organic Solvents and Aqueous Mixtures

The stability of this compound in solution is also dependent on the solvent composition. In peptide synthesis, solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methylmorpholine (NMM) are commonly used. niscpr.res.in The choice of solvent can influence the peptide's conformation and, consequently, its susceptibility to degradation. For instance, solvents like trifluoroethanol (TFE) are known to enhance the formation of secondary structures in peptides, which could potentially affect stability. nih.gov

The solubility and stability in aqueous mixtures are critical for biochemical assays. The Boc group increases the hydrophobicity of the peptide, influencing its aggregation and self-assembly behavior, which can in turn affect its stability in solution. The peptide's stability in mixtures of organic solvents and water, such as methanol (B129727)/water or acetonitrile/water, is relevant for purification by techniques like reverse-phase HPLC. acs.org

Academic Strategies for Enhancing this compound Stability in Solution

Several strategies have been explored in academic research to enhance the stability of peptides like this compound. These methods aim to reduce susceptibility to both enzymatic and chemical degradation.

One of the most common approaches is the modification of the peptide backbone. This can include:

Incorporation of non-natural amino acids: Replacing standard L-amino acids with D-amino acids can render the peptide resistant to proteolysis, as proteases are highly stereospecific. nih.gov

N-methylation: Methylating the nitrogen atom of a peptide bond can provide steric hindrance, preventing protease binding and subsequent cleavage.

Cyclization: Creating cyclic peptides can increase conformational rigidity and stability. While this compound is a linear peptide, cyclization is a known strategy for improving the stability of related peptide sequences. researchgate.net

Another strategy involves the formulation of the peptide. Encapsulating the peptide in nanostructures or modifying it to promote self-assembly into stable aggregates can protect it from degradation. The Boc group on this compound already contributes to its self-assembly properties.

Table 2: Summary of Stability Enhancement Strategies

| Strategy | Mechanism of Action | Example/Rationale |

|---|---|---|

| D-Amino Acid Substitution | Stereospecificity of proteases prevents recognition and cleavage of D-amino acids. nih.gov | Replacing L-Phe with D-Phe. |

| N-Methylation | Steric hindrance at the peptide bond blocks protease access. | N-methylating the Phe-Phe or Phe-Gly bond. |

| Cyclization | Increased conformational rigidity reduces access of proteases to cleavage sites. researchgate.net | Not directly applicable to the linear this compound but a key strategy for parent peptides. |

| Formulation/Self-Assembly | Encapsulation or aggregation protects peptide from the environment. | Leveraging the Boc group to control assembly into protective nanostructures. |

Non Clinical Applications and Advanced Material Science Prospects of Boc Phe Phe Gly Oh

Boc-Phe-Phe-Gly-OH as a Peptide Building Block in Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound serves as a crucial starting material. The Boc protecting group on the N-terminus allows for controlled, stepwise elongation of peptide chains, a fundamental process in peptide chemistry.

Synthesis of Longer Peptides and Peptidomimetics for Research

The primary application of this compound in organic synthesis is as a foundational unit for the creation of longer, more complex peptides and peptidomimetics. chemimpex.com The Boc group provides a stable yet readily cleavable protecting group for the N-terminal amine, preventing unwanted side reactions during the coupling of subsequent amino acids. This is a cornerstone of solid-phase peptide synthesis (SPPS), a technique widely used to build custom peptide sequences for research purposes.

The synthesis of longer peptides using this building block typically involves the activation of the C-terminal carboxylic acid of this compound, often with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com This activated species can then react with the free N-terminus of another amino acid or peptide fragment, forming a new peptide bond. The process can be repeated to construct intricate peptide chains with specific sequences.

Furthermore, the inherent properties of the Phe-Phe motif, known for its tendency to form stable β-sheet structures through π-π stacking interactions, can be incorporated into larger synthetic peptides. This allows researchers to design and synthesize peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability or novel properties. For instance, the inclusion of the this compound unit can influence the conformational preferences of the resulting macromolecule, guiding it towards specific secondary structures that are crucial for biological activity or material properties.

Design of Chemical Probes and Ligands for Molecular Studies

The unique chemical structure of this compound also makes it a valuable component in the design of chemical probes and ligands for molecular studies. The two phenylalanine residues provide aromatic handles that can be chemically modified to introduce fluorescent tags, affinity labels, or other reporter groups. biosynth.com These modified peptides can then be used to investigate protein-protein interactions, enzyme activity, and other fundamental biological processes.

Role of this compound in Biomaterials and Nanotechnology (Research Scale)

The self-assembly properties of peptides are at the forefront of biomaterials and nanotechnology research. This compound, and more broadly the Boc-Phe-Phe motif, has demonstrated a remarkable ability to spontaneously organize into well-defined nanostructures, opening up avenues for the development of advanced materials with unique properties. rsc.orgpreprints.org

Self-Assembled Peptide Scaffolds for Fundamental Materials Research

A significant area of research involves the self-assembly of Boc-Phe-Phe-OH and related peptides into ordered nanostructures such as nanotubes, nanospheres, and nanofibers. rsc.orgpreprints.org These structures are held together by non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic phenylalanine residues. The presence of the bulky Boc group can influence the packing of the peptide molecules, leading to different morphologies compared to the unprotected diphenylalanine.

These self-assembled scaffolds serve as excellent model systems for fundamental materials research. Scientists can study the principles of molecular self-assembly and investigate how changes in the peptide sequence or environmental conditions affect the resulting nanostructures. For example, the solvent composition can dictate whether Boc-Phe-Phe forms tubular or spherical assemblies. rsc.org These peptide-based materials exhibit interesting mechanical properties, with some reports indicating a high Young's modulus for self-assembled fibers, making them comparable to some inorganic materials.

Table 1: Self-Assembled Structures of Phenylalanine-Containing Peptides

| Compound | Assembled Structure(s) | Key Interactions | Potential Research Applications |

|---|---|---|---|

| Boc-Phe-Phe-OH | Nanotubes, Nanospheres, Fibers rsc.org | Hydrogen Bonding, π-π Stacking | Drug delivery vehicles, tissue engineering scaffolds frontiersin.org |

| H-Phe-Phe-OH | Nanotubes, Nanorods, Nanowires mdpi.compreprints.org | Hydrogen Bonding, π-π Stacking | Nanotechnology, composite materials |

| Fmoc-Phe-Phe-OH | Hydrogels, Fibers | Enhanced π-π Stacking, Hydrogen Bonding | Tissue engineering, 3D printing |

Integration into Hybrid Material Systems for Academic Exploration

The self-assembled nanostructures derived from Boc-Phe-Phe peptides can be integrated into other materials to create hybrid systems with enhanced or novel properties. This is an active area of academic exploration with potential applications in various fields.

One notable example is the incorporation of Boc-Phe-Phe nanotubes into polymer matrices. rsc.org By embedding these peptide nanostructures within a polymer like poly(ε-caprolactone) (PCL) or polymethylmethacrylate (PMMA), researchers have created hybrid composite materials. These composites have shown improvements in mechanical properties, such as increased stiffness and Young's modulus. rsc.org The peptide component acts as a reinforcing agent at the nanoscale, demonstrating the potential for creating advanced, lightweight, and strong materials. The ability to control the alignment of the peptide nanotubes within the polymer matrix through techniques like electrospinning offers further opportunities to tailor the properties of the hybrid material. rsc.org

Applications in Optical and Electronic Materials Based on Self-Assembly

The ordered arrangement of molecules in self-assembled peptide nanostructures can give rise to interesting optical and electronic properties. Research has shown that nanostructures formed from Boc-Phe-Phe can exhibit quantum confinement effects, which alter their optical absorption and emission characteristics. rsc.orgpreprints.org

For instance, the absorption spectra of Boc-Phe-Phe nanostructures can show distinct peaks that are not present in the monomeric form, indicating the formation of quantum-confined domains. mdpi.comrsc.org Furthermore, these nanostructures can exhibit photoluminescence, with the emission wavelength being dependent on the nature of the self-assembled structure. rsc.org These properties make them intriguing candidates for the development of new optical materials for applications in short-wavelength photonics. rsc.org

Moreover, the piezoelectric properties of self-assembled dipeptide nanostructures have garnered significant attention. Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. It has been reported that hybrid materials containing Boc-Phe-Phe nanotubes embedded in a polymer matrix can exhibit a strong piezoelectric response. rsc.org This opens up the possibility of using these materials for energy harvesting applications, where mechanical vibrations could be converted into electrical energy. These bio-inspired materials could find use in biomedical devices and as environmentally friendly energy sources. rsc.org

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Boc-Phe-Phe-OH | |

| Boc-L-phenylalanine | |

| Dicyclohexylcarbodiimide (DCC) | |

| 1-Hydroxybenzotriazole (HOBt) | |

| H-Phe-Phe-OH | |

| Fmoc-Phe-Phe-OH | |

| Poly(ε-caprolactone) (PCL) |

This compound as Standards and Controls in Analytical Proteomics and Biochemistry

In the fields of analytical proteomics and biochemistry, the accuracy and reproducibility of experimental results are paramount. The use of well-characterized standards and controls is a fundamental practice to ensure data quality, method validation, and inter-laboratory comparability. While the direct application of this compound as a commercially available, widespread standard is not extensively documented, its physicochemical properties and the established use of similar protected peptides highlight its potential and application in specialized research contexts. Boc-protected peptides, due to their stability and defined structure, serve as crucial tools in the development and quality control of analytical methodologies.

The tert-butyloxycarbonyl (Boc) protecting group enhances the hydrophobicity and stability of the peptide, making it suitable for use in both aqueous and organic solvent systems commonly employed in analytical separation techniques. This enhanced stability prevents degradation during sample preparation and analysis, a critical attribute for a reliable standard.

Detailed Research Findings

The role of small, defined peptides as standards is critical in several analytical applications:

Chromatography (HPLC & UPLC): In reverse-phase HPLC, a purified standard like this compound can be used to calibrate retention times, assess column performance, and as an internal standard for the quantification of other peptides with similar hydrophobic characteristics. The purity of such standards is typically confirmed via analytical HPLC, ensuring sharp, symmetrical peaks.

Mass Spectrometry (MS): In proteomics, mass spectrometry is a key technology for identifying and quantifying proteins. acs.org A peptide of known mass and sequence, such as this compound, can serve as a control to verify instrument calibration and performance. In tandem mass spectrometry (MS/MS), its predictable fragmentation pattern can be used to optimize collision energies and validate identification algorithms. Databases of predicted MS/MS spectra for thousands of tripeptides have been developed to aid in the identification of naturally occurring small peptides, underscoring the need for well-characterized synthetic standards to validate these predictions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The well-defined structure of this compound would produce a distinct NMR spectrum. This can be used as a reference for structural confirmation of newly synthesized analogous peptides.

Biochemical Assays: In assays designed to study peptide-protein interactions or enzymatic activity, this compound could function as a negative control, particularly in studies where the specific Phe-Phe-Gly sequence is not expected to have biological activity. beilstein-journals.org

The synthesis of Boc-protected peptides is a well-established process in peptide chemistry, allowing for the production of high-purity compounds necessary for analytical standards. masterorganicchemistry.comnumberanalytics.com The synthesis of the related dipeptide Boc-Phe-Phe-OH and its subsequent coupling to other amino acids is documented, indicating the feasibility of producing high-purity this compound for use as a standard. mdpi.com

Interactive Data Table: Analytical Characteristics of a this compound Standard

The following table outlines the expected analytical data for a high-purity sample of this compound intended for use as an analytical standard, based on typical characterization methods for similar peptides.

| Analytical Technique | Parameter | Expected Result/Value | Significance as a Standard |

| Reverse-Phase HPLC | Purity | >98% | Ensures that the standard is free from significant impurities that could interfere with the analysis. |

| Retention Time | Consistent under defined conditions | Allows for calibration of chromatographic systems and identification of unknown peptides by relative retention time. | |

| Mass Spectrometry | Molecular Weight (m/z) | [M+H]⁺, [M+Na]⁺, etc. corresponding to C₂₅H₃₁N₃O₆ | Confirms the identity of the peptide standard. |

| Tandem MS (MS/MS) | Predictable fragmentation pattern (b- and y-ions) | Used to tune MS instruments and validate peptide identification software. nih.gov | |

| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Characteristic peaks for Boc, Phe, and Gly residues | Confirms the chemical structure and purity of the standard. |

| Melting Point | Melting Range | Sharp and defined range | Indicates high purity of the solid compound. |

Theoretical and Computational Investigations of Boc Phe Phe Gly Oh

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of Boc-Phe-Phe-Gly-OH

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic structure, conformational stability, and reactivity of peptides. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern molecular geometry and chemical behavior.

For a molecule like this compound, QM calculations can predict its most stable three-dimensional conformations by calculating the relative energies of different folded structures. Research on the related tripeptide Phe-Gly-Phe has demonstrated the utility of dispersion-corrected DFT methods (B3LYP-DCP) in accurately modeling the delicate balance of forces, such as aromatic interactions and hydrogen bonds, that dictate peptide structure. researchgate.net In that study, the calculated relative energies for various isomers showed a mean absolute deviation of just 0.50 kcal mol⁻¹ compared to high-level CCSD(T) benchmark calculations, validating the method's accuracy for systems involving competing non-covalent interactions. researchgate.net

Further studies on the capped dipeptide Ac-Phe-Gly-NH₂, which shares a key sequence with this compound, have combined DFT calculations with IR/UV spectroscopy to identify and characterize specific structural motifs. researchgate.net These investigations revealed that singly gamma-folded backbone conformations are the most stable, indicating that local conformational preferences are retained in short peptide chains. researchgate.net Such calculations are crucial for understanding the intrinsic folding propensities of the Phe-Gly segment within the larger this compound structure. DFT can also be used to model reaction pathways, as shown in studies of peptide bond formation, providing mechanistic insights into synthesis. frontiersin.org

The electronic properties derived from QM, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key to understanding reactivity. The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation. For this compound, the two phenylalanine residues are expected to dominate the HOMO, making them sites susceptible to electrophilic attack, while the carbonyl groups of the peptide backbone contribute significantly to the LUMO, marking them as potential sites for nucleophilic attack.

| Peptide Model | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Phe-Gly-Phe | B3LYP-DCP (Dispersion-Corrected DFT) | Accurately predicted relative energies of isomers, validating its use for systems with competing non-covalent interactions. | researchgate.net |

| Ac-Phe-Gly-NH₂ | DFT Calculations and IR/UV Spectroscopy | Identified singly gamma-folded conformations (γ-turns) as the most stable structures. | researchgate.net |

| Boc-Gly-OH | DFT Computations | Elucidated the reaction mechanism for peptide bond formation mediated by a hypervalent iodine reagent. | frontiersin.org |

Molecular Modeling and Docking Studies for Intermolecular Interactions

While QM methods are highly accurate, their computational cost limits them to relatively small systems. To study the interaction of this compound with larger biological macromolecules like proteins, researchers employ molecular modeling techniques such as molecular docking. Docking algorithms predict the preferred orientation and binding affinity of a ligand (in this case, the tripeptide) within the active site of a receptor.

Docking studies on peptide ligands have provided critical insights into their biological function. For example, research on tetrapeptide analogues of TIPP (H-Tyr-Tic-Phe-Phe-OH) used docking to investigate their binding to the δ opioid receptor. nih.gov These simulations successfully rationalized why one analogue behaved as an agonist while a closely related one acted as an antagonist by identifying different interactions and occupied subsites within the receptor. nih.gov Such an approach could be used to screen potential protein targets for this compound or to design derivatives with enhanced binding affinity.

Similarly, docking studies have been used to understand how substrate mimetics interact with enzymes like chymotrypsin (B1334515) and trypsin. scielo.br Given that the related tetrapeptide Boc-Gly-Gly-Phe-Gly-OH is known to be a protease-cleavable linker, it is highly probable that this compound could also serve as a substrate for certain proteases. medchemexpress.com Docking simulations could predict which proteases are likely to bind and cleave the tripeptide and identify the key interactions—such as hydrogen bonds and hydrophobic contacts between the phenylalanine side chains and the enzyme's binding pocket—that stabilize the enzyme-substrate complex.

| Peptide/Ligand | Receptor/Target | Purpose of Study | Reference |

|---|---|---|---|

| H-Bcp-Tic-Phe-Phe-OH | δ Opioid Receptor | To rationalize agonist versus antagonist behavior by comparing binding modes. | nih.gov |

| Boc-L-Ala-OGp (Substrate Mimetic) | Chymotrypsin | To understand how leaving group moieties bind in the active site to guide enzyme specificity. | scielo.br |

| Drug-Amino Acid Hybrids | HIV gp120 Receptor | To identify the strongest binding hybrids and evaluate the stability of the ligand-receptor complex. | researchgate.net |

Coarse-Grained Models for Predicting this compound Self-Assembly

The self-assembly of peptides into ordered nanostructures is a phenomenon that occurs on length and time scales far beyond the reach of all-atom simulations. Coarse-grained (CG) modeling is a computational strategy designed to bridge this gap. rsc.org In a CG model, groups of atoms (e.g., an entire amino acid side chain or a backbone segment) are represented as single interaction sites or "beads." biorxiv.org This simplification reduces the number of degrees of freedom in the system, allowing for simulations of thousands of molecules over microseconds or longer, which is necessary to observe processes like aggregation and nanostructure formation. rsc.org

The development of CG models for biomolecules is an active area of research, with methods being created to learn the parameters for the CG force field directly from all-atom simulations or experimental data. biorxiv.org For a peptide like this compound, a CG model would typically represent the bulky Boc group, the two phenylalanines, and the C-terminal glycine (B1666218) as distinct beads with specific interaction parameters governing their behavior.

The relevance of this approach is highlighted by extensive research on the self-assembly of the closely related dipeptide, Boc-Phe-Phe-OH. This molecule is known to form various nanostructures, including tubes and spheres, depending on the solvent conditions. rsc.orgmdpi.com The driving forces for this assembly are a combination of hydrogen bonding between peptide backbones and π-π stacking of the aromatic phenylalanine rings. CG simulations are ideally suited to model how these competing interactions lead to different macroscopic morphologies, a task that would be computationally prohibitive with all-atom models. By analogy, CG simulations of this compound would be the primary theoretical tool to predict its potential to form novel nanostructures and to understand the thermodynamic and kinetic factors that control their formation.

Predictive Modeling for this compound Properties and Behavior

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate a molecule's structural or physicochemical features with its properties or biological activity. This approach is widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

A predictive model for this compound could be developed to forecast properties such as solubility, membrane permeability, or a specific biological activity. The process involves calculating a set of molecular descriptors for a series of related peptides and using statistical or machine learning methods to build a regression or classification model. A notable study on peptides related to the Opioid Growth Factor (OGF) successfully used this approach to predict antitumor activity. nih.gov In this work, researchers trained six different regression models using QSAR descriptors for 22 known peptides. These models were then used to predict the activity of a virtual library of 429 new compounds, demonstrating the power of consensus modeling to handle the challenges of small training datasets. nih.govresearchgate.net

For this compound, one could develop a QSAR model based on descriptors such as:

Topological descriptors: Molecular weight, atom counts, bond counts.

Electronic descriptors: Dipole moment, HOMO/LUMO energies (from QM).

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molecular volume, surface area.

By applying a similar consensus approach, a robust predictive model could be built to guide the design of this compound derivatives with optimized properties for applications in materials science or therapeutics.

| Model Type | Brief Description |

|---|---|

| Feed-Forward Artificial Neural Network | A machine learning model inspired by the structure of the brain, capable of capturing non-linear relationships. |

| k-Nearest Neighbor (k-NN) | A non-parametric method that predicts activity based on the average activity of its 'k' most similar neighbors in the descriptor space. |

| Sparseness Constrained Linear Regression | A linear regression model that incorporates constraints to select only the most relevant descriptors, preventing overfitting. |

| Linear Support Vector Machine (SVM) | A linear model that finds an optimal hyperplane to separate data points or predict a continuous value. |

| Polynomial Kernel SVM | A non-linear SVM that uses a polynomial function to map data into a higher-dimensional space. |

| Gaussian Kernel SVM (RBF SVM) | A popular non-linear SVM using a radial basis function, effective for complex relationships. |

Future Research Trajectories and Unresolved Questions for Boc Phe Phe Gly Oh

Advancements in Controlled Self-Assembly and Patterning of Boc-Phe-Phe-Gly-OH

The self-assembly of short aromatic peptides into well-defined nanostructures is a field of intense research, driven by non-covalent interactions like hydrogen bonding and π-π stacking. frontiersin.org For instance, the closely related dipeptide, Boc-Phe-Phe-OH, is known to self-assemble into either nanotubes or nanospheres depending on the solvent conditions. rsc.orgrsc.orgmdpi.compreprints.org Similarly, a protected tripeptide with a reordered sequence, Boc-Gly-Phe-Phe-OMe, has been shown to form complex flower-like architectures from β-sheet and helical superstructures. researchgate.netrsc.org

A primary unresolved question is how the unique sequence of this compound—with its terminal, flexible glycine (B1666218) residue—influences its self-assembly behavior compared to its more studied counterparts. Future research should systematically investigate the self-organization of this tripeptide under a range of experimental conditions.

Key Research Objectives:

Morphological Studies: Characterize the nanostructures formed by this compound in different solvent systems (e.g., HFIP, ethanol, water mixtures), concentrations, and pH levels. mdpi.com

Thermodynamic and Kinetic Analysis: Investigate the forces driving the assembly and the kinetics of structure formation to understand how to control the process. Computational modeling could unveil the specific molecular interactions and stable structural motifs. mdpi.com

Controlled Patterning: Develop methods for the precise placement and orientation of this compound nanostructures on surfaces. Techniques successfully used for other peptides, such as using self-assembled monolayers as patterning masks, could be adapted for this purpose. nih.gov

Table 1: Comparison of Self-Assembled Structures from Related Peptides This table is for illustrative purposes to guide future comparative studies on this compound.

| Compound | Known Morphologies | Driving Interactions | Potential Application | Source(s) |

|---|---|---|---|---|

| Boc-Phe-Phe-OH | Nanotubes, Nanospheres | π-π stacking, H-bonding | Nanomaterials, Piezoelectrics | rsc.org, rsc.org, mdpi.com |

| Phe-Phe | Nanotubes, Nanowires, Nanorods | π-π stacking, H-bonding | Biosensing, Drug Delivery | mdpi.com, mdpi.com |

| Boc-Gly-Phe-Phe-OMe | Flower-like Architectures, Helices | H-bonding, Non-covalent interactions | Advanced Biomaterials | researchgate.net, rsc.org |

| This compound | To be determined | To be determined | To be determined | N/A |

Exploration of Novel Functionalization Strategies for Tailored Properties

Post-synthesis modification, or functionalization, provides a powerful route to tailor the properties of peptides for specific applications without re-synthesizing them from scratch. acs.org Applying novel functionalization strategies to this compound could endow it with enhanced optical, mechanical, or biological properties.

Future research should focus on late-stage modification techniques that can selectively alter the peptide. For example, attaching a benzothiazole (B30560) group to Boc-Phe-Phe has been shown to dramatically increase its fluorescence, creating a new material with enhanced optical properties. mdpi.com Other strategies could involve the site-selective functionalization of C-H bonds to introduce unnatural amino acid residues, a technique demonstrated in other di- and tripeptides. acs.org

Potential Functionalization Approaches:

Fluorophore Conjugation: Attaching fluorescent tags to create probes for bio-imaging or sensors. Strategies used for Trp-containing peptides could be adapted. rsc.org

Bioactive Motif Integration: Covalently linking cell-adhesion motifs (like RGD) or other biologically active sequences to create advanced biomaterials.

Cross-linking Modifications: Introducing cross-linkable groups to stabilize the self-assembled nanostructures, enhancing their robustness for material applications.

Table 2: Potential Functionalization Strategies for this compound

| Strategy | Reagents/Method | Target Property | Potential Application | Source(s) for Analogy |

|---|---|---|---|---|

| Aromatic Ring Addition | Benzothiazole coupling | Enhanced Fluorescence, NLO properties | Optical Materials, Biosensors | mdpi.com |

| Side-Chain Arylation | Palladium-catalyzed C(sp³)–H functionalization | Modified Phenylalanine Residues | Creation of Unnatural Peptides | acs.org |

| N-Terminus Azidation | Hypervalent iodine reagents | Bio-orthogonal handle | Bioconjugation, Peptide Diversification | researchgate.net |

| Organocatalyzed Allylation | Tertiary amine catalysis | Incorporation of functional molecules | Drug Delivery, Hydrophilic Tags | rsc.org |

Integration of this compound with Advanced Manufacturing Techniques at the Micro/Nano Scale

A significant frontier in materials science is the integration of self-assembling molecules with advanced manufacturing processes to create functional devices. Research on Boc-Phe-Phe nanotubes has demonstrated their incorporation into electrospun polymer fibers to create composite materials with a strong piezoelectric response. rsc.org This suggests a promising trajectory for this compound.

Future investigations should explore how the self-assembled structures of this compound can be combined with micro- and nano-fabrication techniques. This could involve using the peptide assemblies as templates for inorganic materials, embedding them in functional polymers, or directing their assembly within microfluidic devices. Furthermore, modern synthesis techniques, such as microwave-assisted solid-phase synthesis, could accelerate the production of peptide variants for these applications. mdpi.com

Future Research Directions:

Hybrid Material Fabrication: Co-electrospinning this compound with biocompatible polymers like poly(lactide-co-glycolide) to create functional scaffolds for tissue engineering.

Directed Assembly in Microfluidics: Using microfluidic chips to control the conditions of self-assembly in real-time, allowing for the fabrication of complex, multi-domain nanostructures.

Nanostructure-Templated Materials: Utilizing the peptide's self-assembled structures as scaffolds for the deposition of metals or semiconductors to create nanowires or other electronic components.

Addressing Challenges in Scalable Production and Purity for Broad Academic Application

For any of the proposed research trajectories to be realized, a reliable and scalable supply of high-purity this compound is essential. The synthesis of peptides, particularly those containing hydrophobic residues like phenylalanine, presents significant challenges that can lead to low yields and the presence of impurities. biotage.commblintl.com Common impurities include deletion sequences (from incomplete coupling reactions) and truncated sequences. gyrosproteintechnologies.commdpi.com

The hydrophobicity of the two adjacent phenylalanine residues in this compound can cause peptide aggregation during solid-phase peptide synthesis (SPPS), hindering subsequent reaction steps and complicating purification. mblintl.com Addressing these issues is a critical, albeit often overlooked, area of research. Future work must focus on optimizing the synthesis and purification protocols to ensure that the material used in academic studies is consistent and pure, as impurities can lead to misleading or non-reproducible results. mdpi.com

Key Challenges and Mitigation Strategies:

Aggregation during Synthesis: This can be minimized by using specialized resins, chaotropic salts, or elevated temperatures during coupling steps.

Incomplete Coupling: Strategies like "double coupling" (repeating the amino acid addition step) or using more potent coupling reagents can improve yields. biotage.com

Purification: Developing robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods is crucial for separating the target peptide from closely related impurities. gyrosproteintechnologies.com

Table 3: Common Challenges in the Synthesis of Hydrophobic Peptides

| Challenge | Cause | Potential Solution(s) | Source(s) |

|---|---|---|---|

| Low Coupling Yield | Steric hindrance; incomplete activation of amino acids. | Extend activation time; increase reagent concentration; use stronger coupling reagents. | biotage.com, mdpi.com |

| Aggregation | Inter-chain H-bonding and hydrophobic interactions of growing peptide chains. | Use high-swelling resins; add chaotropic agents; perform synthesis at elevated temperatures. | mblintl.com |

| Deletion Sequences | Incomplete coupling or deprotection steps. | Implement capping steps to block unreacted amines; use double coupling for difficult residues. | gyrosproteintechnologies.com, biotage.com |

| Racemization | High pH or temperature during activation. | Add racemization-suppressing agents (e.g., HOBt); maintain low temperatures during coupling. |

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀. For heterogeneity, use cluster analysis (e.g., k-means) on single-cell RNA-seq or flow cytometry data. Bootstrap resampling (1,000 iterations) ensures robustness. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Guidance for Data Contradiction Analysis

- Iterative Validation : Replicate experiments across independent labs to isolate technical vs. biological variability .

- Meta-Analysis : Compare findings with structurally similar peptides (e.g., Boc-Phe-Ala-Gly-OH) to identify trends or outliers .

- Cross-Disciplinary Collaboration : Engage computational chemists or pharmacologists to reconcile conflicting data .

Note: Avoid overreliance on vendor-provided data (e.g., benchchem.com ); prioritize peer-reviewed studies and validated protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro